N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The piperidine and thiophene moieties may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{4,5-dimethyl-3-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiophen-2-yl}benzamide: shares similarities with other benzamide derivatives and thiophene-containing compounds.
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Possess diverse biological and clinical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2OS2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[piperidin-1-yl(thiophen-2-yl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C23H26N2OS2/c1-16-17(2)28-23(24-22(26)18-10-5-3-6-11-18)20(16)21(19-12-9-15-27-19)25-13-7-4-8-14-25/h3,5-6,9-12,15,21H,4,7-8,13-14H2,1-2H3,(H,24,26) |
InChI Key |
IELIHWFLESPBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CS2)N3CCCCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.